molecular formula C17H22ClN3O2 B13365945 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide

2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B13365945
M. Wt: 335.8 g/mol
InChI Key: BJRYJDMSQFJTLC-UHFFFAOYSA-N
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Description

2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a cyanocyclopentyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with ethylene oxide to produce 2-(4-chlorophenoxy)ethanol.

    Amine Formation: The 2-(4-chlorophenoxy)ethanol is then reacted with methylamine to form 2-(4-chlorophenoxy)ethyl(methyl)amine.

    Acetamide Formation: The final step involves the reaction of 2-(4-chlorophenoxy)ethyl(methyl)amine with 1-cyanocyclopentanecarboxylic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(4-Bromophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-((2-(4-Fluorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a fluorine atom instead of chlorine.

    2-((2-(4-Methylphenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22ClN3O2

Molecular Weight

335.8 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)ethyl-methylamino]-N-(1-cyanocyclopentyl)acetamide

InChI

InChI=1S/C17H22ClN3O2/c1-21(10-11-23-15-6-4-14(18)5-7-15)12-16(22)20-17(13-19)8-2-3-9-17/h4-7H,2-3,8-12H2,1H3,(H,20,22)

InChI Key

BJRYJDMSQFJTLC-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N

Origin of Product

United States

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